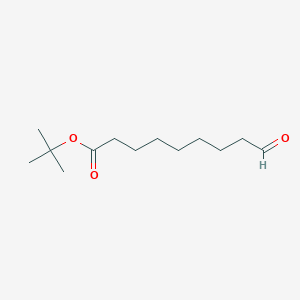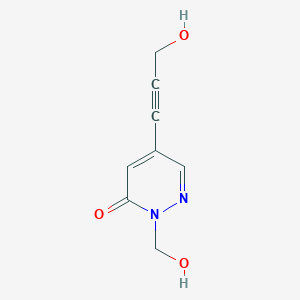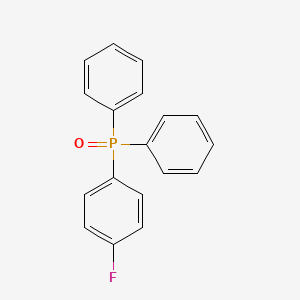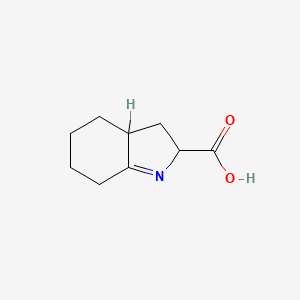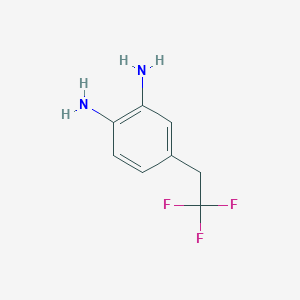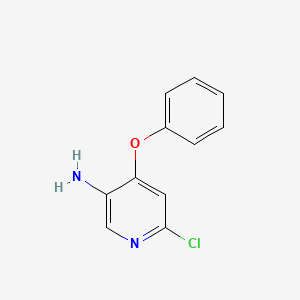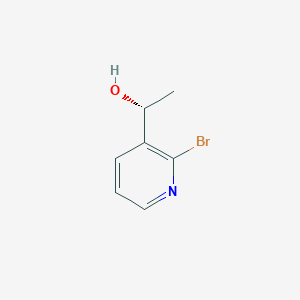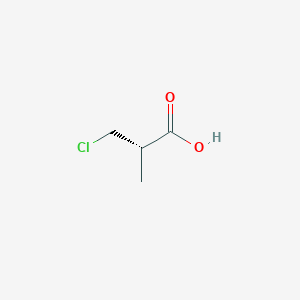![molecular formula C34H23N4NaO6S2 B13112654 Sodium 7-phenyl-5,9-bis(phenylamino)-4,10-disulphonatobenzo[a]phenazinium CAS No. 6378-88-7](/img/structure/B13112654.png)
Sodium 7-phenyl-5,9-bis(phenylamino)-4,10-disulphonatobenzo[a]phenazinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acid Blue 59, also known as 1,4-Bis(ethylamino)-9,10-anthraquinone, is a synthetic dye belonging to the anthraquinone class. It is widely used in various industries due to its vibrant blue color and stability. This compound is soluble in water and has a maximum absorption wavelength (λmax) of 595 nm .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acid Blue 59 involves the condensation of 1,4-diaminoanthraquinone with ethylamine. The reaction typically occurs in the presence of a catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{1,4-diaminoanthraquinone} + 2 \text{ethylamine} \rightarrow \text{Acid Blue 59} ]
Industrial Production Methods
Industrial production of Acid Blue 59 involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the following steps:
Oxidation: The leuco form of the dye is oxidized using an oxidizing agent such as manganese dioxide in an aqueous solution.
Neutralization: The oxidized solution is neutralized using sodium carbonate to form a suspension.
Filtration: The suspension is filtered to remove any solid impurities.
Concentration and Drying: The filtered solution is concentrated and dried to obtain the final dye product.
化学反应分析
Types of Reactions
Acid Blue 59 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions, leading to the cleavage of the azo bond.
Substitution: The dye can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, persulfate.
Reducing Agents: Sodium dithionite, zero-valent iron nanoparticles.
Substitution Reagents: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include various metabolites and degradation products, which can be analyzed using techniques such as high-performance liquid chromatography and Fourier-transform infrared spectroscopy .
科学研究应用
Acid Blue 59 has numerous applications in scientific research, including:
Chemistry: Used as a dye in various chemical reactions and processes.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and polyesters .
作用机制
The mechanism of action of Acid Blue 59 involves its interaction with molecular targets such as enzymes and cellular structures. The dye can bind to specific sites on proteins and nucleic acids, leading to changes in their structure and function. This interaction can result in various biological effects, including inhibition of enzyme activity and alteration of cellular processes .
相似化合物的比较
Similar Compounds
- Solvent Blue 38
- Oil Blue N
- Brilliant Blue R
Comparison
Acid Blue 59 is unique due to its specific chemical structure, which provides it with distinct properties such as high stability and vibrant color. Compared to similar compounds, Acid Blue 59 has a higher dye content and better heat stability, making it more suitable for applications in high-temperature processes .
属性
CAS 编号 |
6378-88-7 |
|---|---|
分子式 |
C34H23N4NaO6S2 |
分子量 |
670.7 g/mol |
IUPAC 名称 |
sodium;5,9-dianilino-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate |
InChI |
InChI=1S/C34H24N4O6S2.Na/c39-45(40,41)31-18-10-17-25-33(31)28(36-23-13-6-2-7-14-23)20-30-34(25)37-26-21-32(46(42,43)44)27(35-22-11-4-1-5-12-22)19-29(26)38(30)24-15-8-3-9-16-24;/h1-21H,(H3,35,36,39,40,41,42,43,44);/q;+1/p-1 |
InChI 键 |
RBYJOOWYRXEJAM-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)NC2=CC3=[N+](C4=CC(=C(C=C4N=C3C5=C2C(=CC=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6)C7=CC=CC=C7.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-nitro-4-[(1E)-prop-1-en-1-yl]benzene](/img/structure/B13112573.png)
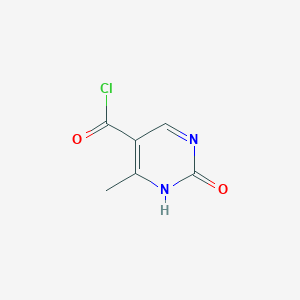
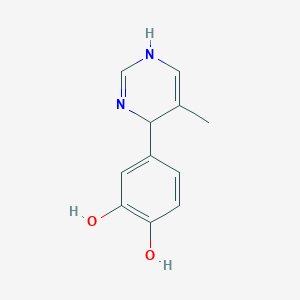
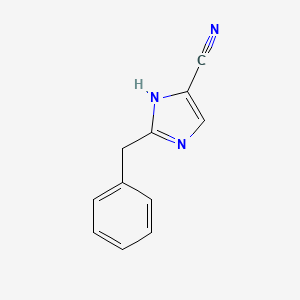
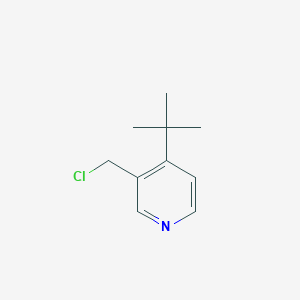
![8-Chloro-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13112604.png)
